Katanosin B
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Overview
Description
Katanosin B is a naturally occurring cyclic depsipeptide antibiotic isolated from a strain related to the genus Cytophaga . It is composed of eleven amino acids, nine of which form a cyclic structure joined with one ester linkage . This antibiotic contains three unusual L-β-hydroxy amino acids: phenylserine, hydroxyleucine, and hydroxyasparagine . This compound is known for its strong antibacterial activity, particularly against Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total solid-phase peptide synthesis (SPPS) of Katanosin B involves the use of Fmoc-protected L-β-hydroxy amino acids . The synthesis strategy includes amide resin attachment of L-hydroxyasparagine via the side chain, the use of a combination of four quasi-orthogonal removable protecting groups, and stepwise Fmoc solid-phase synthesis of a linear precursor peptide . The final steps involve the coupling of the last amino acid via an ester bond and on-resin head-to-tail macrolactamization .
Industrial Production Methods: Industrial production of this compound is challenging due to the laborious process of isolating it from Cytophaga sp., which results in low quantities of the final product . The process requires large volumes of culture broth, organic solvents such as butanol, methanol, and petroleum ether for extraction, centrifugation, decolorization with active charcoal, and preparative high-performance liquid chromatography (HPLC) . An alternative approach involves the total solid-phase peptide synthesis (SPPS) and combinatorial chemistry to produce this compound and its analogs .
Chemical Reactions Analysis
Types of Reactions: Katanosin B undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its structure-activity relationship.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include Fmoc-protected amino acids, organic solvents (butanol, methanol, petroleum ether), and active charcoal for decolorization . The reactions are typically carried out under controlled conditions to ensure high purity and yield .
Major Products Formed: The major products formed from the reactions involving this compound are its synthetic analogs and derivatives, which are studied for their enhanced antibacterial activity and potential therapeutic applications .
Scientific Research Applications
Katanosin B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a lead compound for developing new antibiotics . In biology, it serves as a tool for studying bacterial cell wall biosynthesis and the mechanisms of antibiotic resistance . In medicine, this compound is explored for its potential therapeutic applications against Gram-positive bacterial infections . Industrially, it is used in the development of new antibacterial agents and in the study of structure-activity relationships of cyclic depsipeptides .
Mechanism of Action
Katanosin B exerts its antibacterial effects by inhibiting the transglycosylation and transpeptidation steps of bacterial cell wall biosynthesis . It forms 1:1 complexes with Lipid I, Lipid II, and Lipid II (A) (wall teichoic acid), substrates in the peptidoglycan and wall teichoic acid biosynthetic pathways . This binding causes septal defects and catastrophic cell envelope damage, leading to bacterial cell death .
Comparison with Similar Compounds
Katanosin B is similar to other cyclic depsipeptide antibiotics such as Plusbacin A3 and Ramoplanin . it is unique in its composition of eleven amino acids, including three unusual L-β-hydroxy amino acids . This unique structure contributes to its distinct mechanism of action and strong antibacterial activity . Other similar compounds include Lysobactin and the WAP-8294A family of compounds .
Properties
Molecular Formula |
C58H97N15O17 |
---|---|
Molecular Weight |
1276.5 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12R,15S,18R,21S,24S,27S,28S)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2R)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1S)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C58H97N15O17/c1-12-30(10)39-53(85)71-40(31(11)75)52(84)64-24-38(76)69-42(45(78)47(60)79)55(87)68-37(25-74)57(89)90-46(32-17-14-13-15-18-32)43(73-51(83)36(23-28(6)7)66-48(80)33(59)21-26(2)3)56(88)72-41(44(77)29(8)9)54(86)67-35(22-27(4)5)50(82)65-34(49(81)70-39)19-16-20-63-58(61)62/h13-15,17-18,26-31,33-37,39-46,74-75,77-78H,12,16,19-25,59H2,1-11H3,(H2,60,79)(H,64,84)(H,65,82)(H,66,80)(H,67,86)(H,68,87)(H,69,76)(H,70,81)(H,71,85)(H,72,88)(H,73,83)(H4,61,62,63)/t30-,31-,33-,34-,35+,36+,37+,39+,40-,41+,42+,43+,44+,45+,46+/m1/s1 |
InChI Key |
KQMKBWMQSNKASI-WSWHFFJNSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCN=C(N)N)CC(C)C)[C@H](C(C)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)N)C2=CC=CC=C2)CO)[C@@H](C(=O)N)O)[C@@H](C)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(C)C)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O |
Origin of Product |
United States |
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